(2S)-2-Aminohexan-1-OL

Chiral building block Enantiomeric purity Optical rotation

This (2S)-configured C6 amino alcohol (L-Norleucinol) is the enantiopure building block required for stereochemically critical applications—most notably the published synthesis of pyrimidine-based TLR7/8 dual agonists for hepatitis B immunotherapy (EC₅₀ as low as 240 nM against human TLR7). Substitution with the racemate (CAS 5665-74-7) or achiral 6-aminohexanol (CAS 4048-33-3) introduces the unwanted (2R)-enantiomer or incorrect spatial geometry, directly compromising downstream enantioselectivity and pharmacological outcomes. With a specific rotation of +14° (c=1, CHCl₃) and ≥97% GC purity, this (2S)-enantiomer ensures reproducible stereochemical integrity and serves as a reliable polarimetry and chiral HPLC reference standard.

Molecular Formula C6H15NO
Molecular Weight 117.19 g/mol
CAS No. 80696-29-3
Cat. No. B3025412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Aminohexan-1-OL
CAS80696-29-3
Molecular FormulaC6H15NO
Molecular Weight117.19 g/mol
Structural Identifiers
SMILESCCCCC(CO)N
InChIInChI=1S/C6H15NO/c1-2-3-4-6(7)5-8/h6,8H,2-5,7H2,1H3/t6-/m0/s1
InChIKeyDPEOTCPCYHSVTC-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-Aminohexan-1-OL (CAS 80696-29-3): Procurement-Critical Chiral Amino Alcohol for Asymmetric Synthesis


(2S)-2-Aminohexan-1-OL, systematically designated L-Norleucinol, is a chiral C6 amino alcohol (molecular formula C6H15NO, molecular weight 117.19 g/mol) [1]. It features a single stereocenter at the C2 position with S-configuration, which is critical for its utility as a chiral building block in asymmetric organic synthesis and medicinal chemistry. The compound is commercially available in ≥97% purity (GC), with a melting point of 35–40 °C and a boiling point of 216–218 °C . Its well-defined stereochemistry enables predictable enantioselective outcomes in downstream reactions, distinguishing it from its achiral analogs and racemic mixtures.

Why (2S)-2-Aminohexan-1-OL Cannot Be Replaced by Racemates or Achiral Aminohexanols


In-class compounds such as DL-2-amino-1-hexanol (CAS 5665-74-7, the racemate) or 6-aminohexanol (CAS 4048-33-3, an achiral positional isomer) are not functionally interchangeable with (2S)-2-aminohexan-1-ol. The racemate introduces an equal proportion of the unwanted (2R)-enantiomer, which can exhibit divergent biological activity or undermine the stereochemical integrity of chiral synthetic pathways. The achiral analog 6-aminohexanol, lacking the C2 stereocenter and possessing a distinct hydroxyl/amine spacing, produces fundamentally different spatial geometry in reaction intermediates, altering both reaction yields and stereoselectivity [1]. In applications such as the synthesis of TLR7/8 dual agonists for hepatitis B, the specific (2S)-configuration is embedded in the published protocols; substitution with the racemate would compromise the pharmaceutical relevance of the final product. Additionally, the (2R)-enantiomer (CAS 80696-28-2) exhibits a higher melting point (40–44 °C) and an opposite specific rotation of [α]²⁰/D −14° (c=1 in CHCl₃) , further underscoring the physical-chemical non-equivalence.

Procurement-Relevant Quantitative Differentiation: (2S)-2-Aminohexan-1-OL vs. Key Comparators


Stereochemical Identity: Quantified Specific Rotation and Enantiomeric Divergence

The stereochemical identity of (2S)-2-aminohexan-1-ol is defined by its specific rotation [α]²⁰/D +14° (c = 1 in chloroform). This value directly contrasts with its (2R)-enantiomer, which exhibits [α]²⁰/D -14° under identical conditions . While the (2S)-form melts at 35–40 °C, the (2R)-enantiomer melts at a higher temperature of 40–44 °C . These optical and thermal signatures serve as primary quality control metrics for confirming enantiomeric identity and purity. The racemic mixture (DL-2-amino-1-hexanol, CAS 5665-74-7) exhibits zero net optical rotation and lacks a defined melting point range comparable to either pure enantiomer [1].

Chiral building block Enantiomeric purity Optical rotation

Application-Driven Enantioselectivity: TLR7/8 Agonist Synthesis Requiring (2S)-Configuration

In the synthesis of novel pyrimidine-based TLR7/8 dual agonists intended for hepatitis B treatment, the published protocol explicitly employs L-Norleucinol ((2S)-2-aminohexan-1-ol) as a reactant [1]. The corresponding pyrimidine derivative incorporating the (2S)-amino alcohol fragment exhibited TLR7 agonist activity with an EC₅₀ of 240 nM in a HEK293 cellular reporter assay [2]. While the (2R)-enantiomer or racemate could theoretically be used, the stereochemical outcome of the agonist-target interaction is expected to be dependent on the absolute configuration; no comparable EC₅₀ data has been reported for the (2R)-derivative in this series.

Medicinal chemistry Immuno-oncology TLR7/8 dual agonists

Solubility Profile: Enabling Aqueous and Organic Reaction Media Compatibility

The solubility of (2S)-2-aminohexan-1-ol is notable for its compatibility with both aqueous acidic solutions and common organic solvents (chloroform, DMSO) . A computed solubility of 145 g/L in water at 25 °C has been reported . In contrast, the positional isomer 6-aminohexanol (CAS 4048-33-3) exhibits a distinct solubility profile due to the different placement of functional groups; its octanol-water partition coefficient (logP) and aqueous solubility are not directly comparable, and its use as a spacer arm in bioconjugation leverages a different spatial geometry that (2S)-2-aminohexan-1-ol cannot substitute [1].

Solubility Reaction solvent Process chemistry

Storage Stability: Inert Atmosphere and Low-Temperature Preservation

The procurement and storage guidelines for (2S)-2-aminohexan-1-ol specify storage under inert gas (nitrogen or argon) at 2–8 °C to prevent degradation . The (2R)-enantiomer shares identical storage recommendations, but its higher melting point (40–44 °C vs. 35–40 °C for the S-enantiomer) indicates a marginally more stable solid-state crystalline lattice at ambient temperatures, potentially influencing shipping logistics and laboratory handling . The racemic mixture (DL-2-amino-1-hexanol) is a liquid at room temperature (density 0.912 g/mL at 25 °C), which necessitates different packaging and handling protocols compared to the solid S-enantiomer [1].

Storage conditions Stability Logistics

Validated Application Scenarios for (2S)-2-Aminohexan-1-OL Procurement


Medicinal Chemistry: Synthesis of Stereochemically Defined TLR7/8 Dual Agonists

The compound serves as a key chiral reactant in the construction of pyrimidine-based TLR7/8 dual agonists for hepatitis B immunotherapy. Published protocols explicitly require (2S)-2-aminohexan-1-ol to achieve the desired stereochemical outcome, with downstream derivatives demonstrating EC₅₀ values as low as 240 nM against human TLR7 [1]. Procurement of the correct enantiomer is essential for replicating these biological results.

Chiral Building Block for Asymmetric Synthesis of Bioactive Alkaloids

As a chiral amino alcohol, (2S)-2-aminohexan-1-ol can be employed in enantioselective synthetic routes to complex natural products. The related (2R)-enantiomer has been used in the synthesis of (+)-monomorine I, an indolizidine alkaloid . The (2S)-form is equally viable for analogous alkaloid targets requiring S-configuration at the amine-bearing carbon, leveraging its optical rotation of +14° to monitor enantiopurity throughout multi-step sequences .

Analytical Reagent for Chiral Purity Determination

The compound's well-defined specific rotation (+14°, c=1 in CHCl₃) and melting point (35–40 °C) make it a useful standard for calibrating polarimeters and chiral HPLC methods. It can serve as an internal reference for assessing enantiomeric excess in asymmetric syntheses, particularly when working with C6 amino alcohol frameworks .

Peptidomimetic and Protease Inhibitor Scaffold Synthesis

The amino alcohol functionality provides a dual hydrogen-bond donor/acceptor motif suitable for constructing peptidomimetics. The (2S)-stereochemistry matches the natural L-amino acid configuration (e.g., L-norleucine), facilitating the design of transition-state analog inhibitors for serine and cysteine proteases [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-Aminohexan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.